methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
METHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound featuring a benzothiazole core, a tetrazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
METHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and tetrazole-containing molecules. Examples are:
- Benzothiazole-2-carboxylic acid
- 1-Phenyl-1H-tetrazole-5-thiol
- Methyl 2-aminobenzothiazole-6-carboxylate
Uniqueness
METHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole core and a tetrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C18H14N6O3S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C18H14N6O3S2/c1-27-16(26)11-7-8-13-14(9-11)29-17(19-13)20-15(25)10-28-18-21-22-23-24(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,25) |
InChI Key |
CQWXEUWGAWLVLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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